molecular formula C10H7F3N2 B1363440 4-Amino-7-(trifluoromethyl)quinoline CAS No. 243666-11-7

4-Amino-7-(trifluoromethyl)quinoline

Cat. No.: B1363440
CAS No.: 243666-11-7
M. Wt: 212.17 g/mol
InChI Key: QZOOIAOULGJTJI-UHFFFAOYSA-N
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Description

4-Amino-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H7F3N2. It is characterized by the presence of an amino group at the 4th position and a trifluoromethyl group at the 7th position on the quinoline ring.

Scientific Research Applications

4-Amino-7-(trifluoromethyl)quinoline has several scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Relevant Papers Several papers have been published on 4-Amino-7-(trifluoromethyl)quinoline . These papers cover various aspects of the compound, including its synthesis, properties, and potential applications. For more detailed information, it is recommended to refer to these papers directly .

Biochemical Analysis

Biochemical Properties

4-Amino-7-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of nitric oxide and other reactive oxygen species, which are crucial in oxidative stress responses . Additionally, this compound inhibits calcium ion influx through voltage-gated calcium channels, affecting intracellular calcium concentrations and the release of norepinephrine from sympathetic nerves . These interactions highlight the compound’s potential as an antihypertensive agent.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to decrease blood pressure in rats by inhibiting the production of nitric oxide and reactive oxygen species . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on calcium ion influx also influences cellular functions, such as neurotransmitter release and muscle contraction . These effects demonstrate the compound’s potential therapeutic applications in cardiovascular diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting enzyme activity and altering gene expression. For example, the compound inhibits the production of nitric oxide by binding to and inhibiting nitric oxide synthase . Additionally, it affects calcium ion channels, reducing intracellular calcium concentrations and subsequently decreasing norepinephrine release . These molecular interactions contribute to the compound’s antihypertensive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical properties . Prolonged exposure may lead to degradation, affecting its efficacy and safety. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, such as increased oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits nitric oxide synthase, affecting the production of nitric oxide and other reactive oxygen species These interactions influence cellular metabolism and oxidative stress responses

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(trifluoromethyl)quinoline typically involves the following steps:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring. For example, starting from 2-chloro-3-(trifluoromethyl)aniline, cyclization can be achieved using a suitable base and solvent.

    Substitution Reactions: Another approach involves the substitution of halogen atoms on a quinoline derivative with an amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the amino and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it often exhibits enhanced biological activity and stability, making it a preferred choice in drug development and materials science .

Properties

IUPAC Name

7-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOOIAOULGJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371049
Record name 4-Amino-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-11-7
Record name 4-Amino-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243666-11-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-7-trifluoromethylquinoline (1 g) and ammonium chloride (1 g) in methanol (10 mL) was heated at 70° C. overnight. Then the solid was filtered off and washed with methanol. The filtrated was evaporated to give 4-amino-7-trifluoromethylquinoline. LCMS: ret. time: 14.81 min.; purity: 82.25%; MS (m/e): 228.11 (M+16).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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